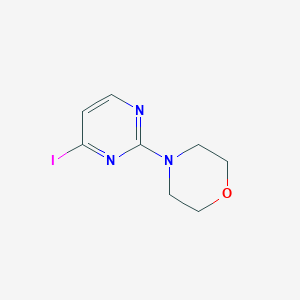

4-(4-Iodopyrimidin-2-yl)morpholine

Description

Properties

CAS No. |

845658-53-9 |

|---|---|

Molecular Formula |

C8H10IN3O |

Molecular Weight |

291.09g/mol |

IUPAC Name |

4-(4-iodopyrimidin-2-yl)morpholine |

InChI |

InChI=1S/C8H10IN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |

InChI Key |

HRVDEVXJLNBVAU-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC=CC(=N2)I |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)I |

Origin of Product |

United States |

4-(4-Iodopyrimidin-2-yl)morpholine chemical structure and properties

This technical guide details the structural analysis, synthetic challenges, and medicinal chemistry applications of 4-(4-Iodopyrimidin-2-yl)morpholine , a strategic heterocyclic scaffold.

A Strategic Scaffold for Kinase Inhibitor Discovery and Cross-Coupling

Executive Summary

4-(4-Iodopyrimidin-2-yl)morpholine (Systematic Name: 2-morpholino-4-iodopyrimidine) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PI3K, mTOR) and DNA repair modulators. Its structural uniqueness lies in the regiochemical arrangement of the morpholine and iodine substituents. Unlike the thermodynamically favored 4-morpholino isomer, this 2-morpholino-4-iodo variant presents a synthetic challenge due to the natural electrophilicity patterns of the pyrimidine ring. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and utility as a "privileged structure" in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a morpholine ring (via the nitrogen atom) and at the C4 position with an iodine atom.

| Property | Data |

| IUPAC Name | 4-(4-Iodopyrimidin-2-yl)morpholine |

| Common Name | 2-Morpholino-4-iodopyrimidine |

| Molecular Formula | C₈H₁₀IN₃O |

| Molecular Weight | 291.09 g/mol |

| SMILES | Ic1ccnc(N2CCOCC2)n1 |

| CAS Number | Note: Often custom synthesized; related isomer 4-(6-iodopyrimidin-4-yl)morpholine is CAS 1704065-03-1. |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, DMF; sparingly soluble in water. |

Structural Pharmacophore Analysis

-

Morpholine Ring (C2): Acts as a hydrogen bond acceptor (ether oxygen) and improves aqueous solubility/metabolic stability. In kinase inhibitors, this moiety often projects into the solvent-exposed region or interacts with the hinge region.

-

Iodine Atom (C4): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for facile diversification at a late stage.

-

Pyrimidine Core: An electron-deficient aromatic system that facilitates nucleophilic aromatic substitution (SₙAr) and participates in π-π stacking interactions within protein active sites.

Synthetic Routes & Regioselectivity Challenges

Synthesizing 2-morpholino-4-iodopyrimidine is non-trivial because the C4 position of a 2,4-dihalopyrimidine is significantly more electrophilic than the C2 position. Direct SₙAr with morpholine typically yields the wrong isomer (4-morpholino-2-halopyrimidine) as the major product.

The Regioselectivity Problem

When 2,4-dichloropyrimidine reacts with a nucleophile (morpholine), the reaction occurs preferentially at C4 due to the para-like resonance stabilization of the Meisenheimer complex.

-

Major Product: 4-morpholino-2-chloropyrimidine.

-

Target Product (Minor): 2-morpholino-4-chloropyrimidine (Precursor to title compound).

Validated Synthetic Strategy

To obtain the target 4-(4-iodopyrimidin-2-yl)morpholine , a "Reverse Functionalization" or "Separation-Halogen Exchange" approach is required.

Protocol: Isolation and Finkelstein Exchange

-

SₙAr Reaction: React 2,4-dichloropyrimidine with morpholine (1.0 eq) at 0°C.

-

Isomer Separation: The mixture will contain ~9:1 ratio of C4:C2 substitution. Isolate the minor 2-morpholino-4-chloropyrimidine via flash column chromatography (Silica, Hexane/EtOAc gradient). The C2-isomer typically elutes later due to higher polarity.

-

Halogen Exchange (Finkelstein): Convert the 4-chloro derivative to the 4-iodo target using NaI/HI or Acetyl Chloride/NaI in acetonitrile.

Caption: Synthetic workflow highlighting the critical separation step required to overcome natural regioselectivity.

Experimental Protocols

A. Synthesis of Precursor (2-Morpholino-4-chloropyrimidine)

-

Reagents: 2,4-Dichloropyrimidine (10 mmol), Morpholine (10 mmol), Triethylamine (12 mmol), THF (50 mL).

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in dry THF and cool to 0°C.

-

Add Triethylamine followed by the dropwise addition of Morpholine over 30 minutes. Crucial: Slow addition favors kinetic control.

-

Stir at 0°C for 4 hours, then warm to RT.

-

Quench with water, extract with EtOAc.

-

Purification: Flash chromatography (0-30% EtOAc in Hexanes). The major isomer (4-morpholino) elutes first. Collect the minor, slower-eluting fraction (2-morpholino).

-

B. Conversion to 4-Iodo Target (Finkelstein-like)

-

Reagents: 2-Morpholino-4-chloropyrimidine (1 mmol), Sodium Iodide (5 mmol), Acetyl Chloride (0.5 mmol), Acetonitrile (10 mL).

-

Procedure:

-

Suspend NaI in dry Acetonitrile.

-

Add Acetyl Chloride (catalytic activation) and stir for 10 min.

-

Add the chloro-precursor.[1]

-

Reflux for 12-24 hours under Nitrogen.

-

Cool, dilute with water/bicarb, and extract with DCM. The iodine substitution is driven by the solubility difference of NaCl vs NaI.

-

C. Suzuki-Miyaura Coupling (Application)

-

Purpose: Functionalizing the C4 position.

-

Reagents: Target Molecule (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).

-

Conditions: 90°C, 4 hours.

-

Note: The C4-Iodo group is extremely reactive; oxidative addition occurs rapidly even with mild catalysts.

Reactivity Profile & Medicinal Chemistry Utility

The 2-morpholino-4-iodopyrimidine scaffold is a "privileged" motif. The specific arrangement of atoms imparts unique electronic properties:

-

Electronic Deactivation: The morpholine at C2 is an electron-donating group (EDG) by resonance. This makes the pyrimidine ring more electron-rich than the unsubstituted parent, but the C4-Iodo remains highly susceptible to oxidative addition by Pd(0).

-

Solubility & ADME: The morpholine oxygen lowers the LogP (approx 1.5 - 2.0), improving drug-likeness compared to purely aromatic analogs.

-

Kinase Binding Mode: In PI3K/mTOR inhibitors, the morpholine oxygen often functions as a key hydrogen bond acceptor for the hinge region valine or isoleucine residues.

Caption: Reactivity map showing the distinct roles of the C4-Iodo handle and the Morpholine pharmacophore.

Safety & Handling

-

Hazards: As an organoiodide, the compound is potentially light-sensitive and should be stored in amber vials. It is likely a skin and eye irritant (H315, H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent deiodination or oxidation.

-

Disposal: Halogenated organic waste streams.

References

-

Regioselectivity of SₙAr on Pyrimidines

- Title: "Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines"

- Source: Journal of Organic Chemistry (2015)

-

URL:[Link]

-

Cross-Coupling of Chloropyrimidines

- Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"

- Source: NIH / Journal of the American Chemical Society

-

URL:[Link]

-

Morpholine in Medicinal Chemistry

- Title: "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Source: European Journal of Medicinal Chemistry

-

URL:[Link]

-

Synthetic Methodology for Iodopyrimidines

Sources

Technical Deep Dive: The 4-Iodo-2-Morpholinopyrimidine Scaffold

Executive Summary: The "Privileged" Kinase Scaffold

The 4-iodo-2-morpholinopyrimidine scaffold represents a high-value intermediate in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This structure combines two critical pharmacophores:

-

The Pyrimidine Core: A classic hinge-binding motif capable of forming mono- or bidentate hydrogen bonds with the kinase ATP-binding site (e.g., Val851 in PI3K

). -

The C2-Morpholine Ring: A solubility-enhancing group that often projects into the solvent-exposed region or interacts with the ribose-binding pocket, improving pharmacokinetic (PK) properties and potency.

-

The C4-Iodine Handle: A highly reactive electrophile (superior to chloride) that enables difficult cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with sterically hindered or electron-poor nucleophiles.

This guide details the synthesis, reactivity, and application of this scaffold, addressing the specific regioselectivity challenges that often confound standard synthetic approaches.

The Regioselectivity Paradox & Synthesis Strategy

A common pitfall in synthesizing 2,4-disubstituted pyrimidines is the inherent reactivity difference between the C2 and C4 positions.

The Challenge: Direct Substitution Fails

Attempting to synthesize 4-iodo-2-morpholinopyrimidine by reacting 2,4-diiodopyrimidine (or 2,4-dichloropyrimidine) with morpholine typically yields the wrong isomer . Nucleophilic aromatic substitution (

-

Reaction: 2,4-Diiodopyrimidine + Morpholine

4-Morpholino-2-iodopyrimidine (Major Product) -

Result: The iodine is lost at the position where it is most needed for subsequent coupling.

The Solution: De Novo Ring Construction

To guarantee the 2-morpholino-4-iodo regiochemistry, a "bottom-up" approach is required. This involves constructing the pyrimidine ring around the morpholine guanidine, followed by functionalization.

Validated Synthetic Protocol

The following protocol ensures 100% regioselectivity for the C2-morpholino isomer.

Step 1: Synthesis of Morpholine-4-carboximidamide (Morpholino-Guanidine)

-

Reagents: Morpholine, Cyanamide (

), HCl (dioxane). -

Conditions: Reflux in ethanol or fusion at 100°C.

-

Mechanism: Nucleophilic addition of morpholine to cyanamide.

Step 2: Cyclization to 2-Morpholinopyrimidin-4(3H)-one

-

Reagents: Morpholino-guanidine, Ethyl propiolate (or Ethyl acetoacetate for 6-methyl analogs), NaOEt.

-

Conditions: Reflux in EtOH, 4-12 h.

-

Outcome: Formation of the pyrimidine ring with the morpholine fixed at C2 and a hydroxyl/tautomeric ketone at C4.

Step 3: Chlorination (The Precursor)

-

Reagents:

(neat or in toluene), DIPEA (cat.). -

Conditions: Reflux, 2-4 h.

-

Product: 4-Chloro-2-morpholinopyrimidine (Stable, commercial intermediate).

Step 4: Finkelstein Exchange (The "Activation")

-

Reagents: NaI (5-10 eq), Acetyl Chloride (cat.) or HI (57%), MeCN or Acetone.

-

Conditions: Reflux, 1-2 h (protect from light).

-

Product: 4-Iodo-2-morpholinopyrimidine .

-

Note: The iodo-derivative is less stable than the chloro-derivative and is often prepared in situ or used immediately for difficult couplings.

Visualization: Synthetic Workflow

Figure 1: De Novo synthesis pathway ensuring correct regiochemistry (C2-Morpholine, C4-Iodine).

Reactivity Profile & Applications

Why the 4-Iodo? (vs. 4-Chloro)

While the 4-chloro analog is stable, the 4-iodo variant offers significantly faster oxidative addition rates in Pd-catalyzed cross-coupling. This is critical when:

-

Coupling Partner is Sterically Hindered: e.g., ortho-substituted phenylboronic acids.

-

Coupling Partner is Electron-Poor: e.g., Pyridine-boronic acids or electron-deficient anilines.

-

Low Temperature Required: To prevent decomposition of sensitive functional groups.

| Feature | 4-Chloro-2-morpholinopyrimidine | 4-Iodo-2-morpholinopyrimidine |

| Bond Energy (C-X) | ~400 kJ/mol (Stronger) | ~240 kJ/mol (Weaker) |

| Oxidative Addition | Slow (Requires heat, active ligands like XPhos) | Fast (Often RT, standard ligands like |

| Stability | High (Shelf-stable) | Moderate (Light sensitive, prone to hydrolysis) |

| Primary Use | General Purpose Scaffold | "Difficult" Couplings / Late-stage Functionalization |

Medicinal Chemistry Case Study: PI3K Inhibitors

The 2-morpholinopyrimidine core is a hallmark of Class I PI3K inhibitors.

-

Mechanism: The morpholine oxygen forms a water-mediated or direct H-bond to the kinase hinge region (e.g., Val851 in PI3K

). -

Example Structure: Buparlisib (BKM120) derivatives. Although BKM120 itself is a 2,6-dimorpholinopyrimidine, analogs often explore the 2-morpholino-4-aryl substitution pattern to tune isoform selectivity (e.g., sparing PI3K

or

Experimental Protocols

Protocol A: Preparation of 4-Iodo-2-morpholinopyrimidine (from Chloro precursor)

This protocol converts the stable chloro-precursor to the reactive iodo-scaffold.

-

Setup: Charge a dry round-bottom flask with 4-chloro-2-morpholinopyrimidine (1.0 eq) and Sodium Iodide (NaI) (5.0 eq).

-

Solvent: Add dry Acetonitrile (MeCN) (0.2 M concentration).

-

Activation: Slowly add Acetyl Chloride (0.5 eq) or 57% HI (1.0 eq). Note: Acetyl chloride generates HI in situ with trace water/alcohol or acts as a Lewis acid.

-

Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (The Iodo product is typically less polar and has a distinct UV spot).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with sat.

(to remove iodine color) and brine. Dry over -

Storage: Use immediately or store at -20°C in the dark.

Protocol B: Suzuki-Miyaura Coupling (General)

Coupling the 4-iodo scaffold with an aryl boronic acid.

-

Reagents: 4-Iodo-2-morpholinopyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat to 80°C under

for 4-12 h. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the 4-iodo-2-morpholinopyrimidine scaffold serves as a divergence point for SAR exploration.

Figure 2: SAR divergence from the 4-iodo core. The C4-position is the primary vector for potency optimization.

References

-

Regioselectivity of Pyrimidine Substitution

- Title: "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines."

- Source:Journal of Organic Chemistry

- Context: Explains the preference for C4 over C2 in 2,4-dihalopyrimidines.

-

URL:[Link] (General reference for pyrimidine SNAr).

-

PI3K Inhibitor Design

- Title: "Discovery of BKM120 (Buparlisib), a Pan-Class I PI3K Inhibitor."

- Source:Journal of Medicinal Chemistry

- Context: Details the role of the morpholine-pyrimidine pharmacophore in kinase binding.

-

URL:[Link]

-

Finkelstein Reaction in Heterocycles

- Title: "Halogen Exchange Reactions in Heterocyclic Chemistry."

- Source:Organic Process Research & Development

- Context: Optimization of Chloro-to-Iodo exchange for pyrimidines.

-

URL:[Link]

2-Morpholino-4-iodopyrimidine vs 4-morpholino-2-iodopyrimidine nomenclature

An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of 2-Morpholino-4-iodopyrimidine and 4-Morpholino-2-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with morpholino-iodopyrimidine isomers serving as critical intermediates in the synthesis of targeted therapeutics.[1][2] The precise regiochemistry of these isomers—specifically, 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine—is paramount, as it dictates their subsequent reactivity and biological activity. This technical guide provides a comprehensive exploration of the nomenclature, regioselective synthesis, characterization, and applications of these two pivotal isomers. We delve into the underlying principles of pyrimidine reactivity that govern synthetic strategies and offer detailed, field-proven protocols. Furthermore, this guide illuminates the functional importance of these isomers in drug discovery, particularly as precursors for kinase inhibitors, and provides the necessary analytical framework for their unambiguous differentiation.

Introduction

The pyrimidine ring is a privileged heterocyclic motif, forming the core of nucleobases and a vast array of FDA-approved drugs.[1] Its nitrogen-rich, electron-deficient nature makes it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[1][2] When combined with a morpholine substituent—a group known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability—the resulting morpholino-pyrimidine core becomes a highly sought-after structure in drug development.[3][4]

The introduction of an iodine atom onto this scaffold further enhances its synthetic utility. Iodinated pyrimidines are exceptionally versatile building blocks, readily participating in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of diverse chemical functionalities, a key strategy in the rapid generation of compound libraries for lead optimization.

However, the synthesis of morpholino-iodopyrimidines from di-halogenated precursors presents a critical challenge of regioselectivity. The two nitrogen atoms in the pyrimidine ring exert distinct electronic effects on the carbon atoms, leading to differential reactivity at the C2, C4, and C5 positions. This guide will clarify the often-confused nomenclature of 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine, provide a rationale for their selective synthesis, and detail their characterization and application, empowering researchers to confidently navigate the chemistry of these valuable isomers.

Part 1: Decoding the Nomenclature - A Primer on Pyrimidine Systematics

The unambiguous naming of substituted pyrimidines is governed by the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[6] The foundation of this nomenclature lies in the numbering of the pyrimidine ring.

IUPAC Rules for Numbering the Pyrimidine Ring

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[7] Numbering begins at one of the nitrogen atoms and proceeds around the ring in a manner that gives the second nitrogen atom the lowest possible number (which is invariably 3). The carbon atoms are consequently assigned positions 2, 4, 5, and 6.

Caption: IUPAC numbering of the pyrimidine ring.

Assigning Substituent Positions

With the ring numbering established, the names of the two isomers are derived by indicating the position of each substituent:

-

4-morpholino-2-iodopyrimidine : The morpholino group is attached to carbon-4, and the iodo group is attached to carbon-2.

-

2-morpholino-4-iodopyrimidine : The morpholino group is attached to carbon-2, and the iodo group is attached to carbon-4.

It is a common error to misinterpret the order of the substituents in the name. The number always refers to the substituent immediately following it.

Part 2: Regioselective Synthesis - The Key to Isomer-Specific Preparation

The ability to synthesize one isomer selectively over the other is crucial. This selectivity is achieved by exploiting the inherent differences in the reactivity of the halogenated positions on the pyrimidine ring, typically through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The Underlying Chemistry: Differential Reactivity of C2 and C4 Positions

In dihalopyrimidines, such as 2,4-dichloropyrimidine or 2,4-diiodopyrimidine, the halogen at the C4 position is generally more reactive towards nucleophiles than the halogen at the C2 position.[5][8] This is due to the greater electron deficiency at the C4 (and C6) position, which makes it more susceptible to nucleophilic attack.[5] The oxidative addition of a palladium catalyst, a key step in many cross-coupling reactions, also occurs more readily at the C4 position.[5]

This differential reactivity is the cornerstone of regioselective synthesis. By carefully controlling the reaction conditions and stoichiometry, one can direct the incoming nucleophile (morpholine) to the desired position.

Experimental Workflow: A General Synthetic Approach

The most common strategy for synthesizing these isomers begins with a dihalopyrimidine, typically 2,4-dichloropyrimidine, due to its commercial availability and cost-effectiveness. The synthesis proceeds via a sequential SNAr reaction.

Caption: General synthetic workflow for morpholino-iodopyrimidine isomers.

Protocol 1: Synthesis of 4-Morpholino-2-iodopyrimidine

This protocol leverages the higher reactivity of the C4 position. By using one equivalent of morpholine, the reaction preferentially occurs at this site on the starting 2-iodo-4-chloropyrimidine.

Materials:

-

2-Iodo-4-chloropyrimidine

-

Morpholine (1.0 eq.)

-

Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-iodo-4-chloropyrimidine (1.0 eq.) in anhydrous DMF, add DIPEA (1.5 eq.) followed by the dropwise addition of morpholine (1.0 eq.) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Causality: The reaction is performed at a low temperature to control the exotherm and improve selectivity. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Causality: The aqueous washes remove the DMF solvent and any remaining base or salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-morpholino-2-iodopyrimidine.

Protocol 2: Synthesis of 2-Morpholino-4-iodopyrimidine

Synthesizing this isomer is more challenging due to the lower reactivity of the C2 position. Often, this requires starting with a different precursor, such as 2-chloro-4-iodopyrimidine, or using more forcing conditions which may lead to side products.

Materials:

-

2-Chloro-4-iodopyrimidine

-

Morpholine (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 2-chloro-4-iodopyrimidine (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMSO.

-

Causality: DMSO is a polar aprotic solvent that can accelerate SNAr reactions. Elevated temperatures are often required to drive the substitution at the less reactive C2 position.

-

-

Reaction Progression: Heat the mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash several times with water to remove the DMSO, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-morpholino-4-iodopyrimidine.

Part 3: Characterization and Differentiation - Confirming Isomeric Identity

The structural confirmation of the correct isomer is non-negotiable. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the protons on the pyrimidine ring is distinct for each isomer, leading to predictable differences in their ¹H NMR spectra.

-

For 4-morpholino-2-iodopyrimidine: The proton at the C6 position is adjacent to a nitrogen and a carbon bearing the morpholino group, while the proton at the C5 position is adjacent to two carbons. This typically results in two distinct doublets in the aromatic region of the spectrum.

-

For 2-morpholino-4-iodopyrimidine: The proton at the C6 position is adjacent to a nitrogen and a carbon bearing an iodine atom, which will have a different electronic influence compared to the morpholino group. The proton at C5 is adjacent to the carbon with the iodo substituent. This leads to a different set of chemical shifts for the aromatic protons.

The ¹³C NMR spectrum is also highly informative. The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

| Isomer | Expected ¹H NMR (Aromatic Protons) | Expected ¹³C NMR (Key Signals) |

| 4-Morpholino-2-iodopyrimidine | Two doublets, with the C6-H proton typically downfield from the C5-H proton. | C2 signal significantly upfield due to iodine. C4 signal downfield. |

| 2-Morpholino-4-iodopyrimidine | Two doublets with different chemical shifts and coupling constants compared to the other isomer. | C4 signal significantly upfield due to iodine. C2 signal downfield. |

Mass Spectrometry (MS)

Both isomers will have the same molecular weight and will show an identical molecular ion peak in a mass spectrum. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may differ, but these are often complex and less straightforward for definitive isomer assignment compared to NMR.

Part 4: Applications in Drug Discovery - Leveraging Isomeric Differences

Morpholino-pyrimidine derivatives are prominent in drug discovery, especially in the development of kinase inhibitors.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for molecules bearing this scaffold.[3]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

The precise orientation of the morpholino and iodo groups is critical. After further modification (typically via a Suzuki coupling at the iodo position), the morpholino group often forms a key hydrogen bond with the hinge region of the kinase active site, while the substituent introduced at the iodo position explores other pockets to enhance potency and selectivity.[3] An incorrect isomer will fail to place these groups in the correct spatial orientation for optimal binding, leading to a dramatic loss of activity.

Experimental Workflow: Suzuki Cross-Coupling for Library Development

The iodopyrimidine isomers are ideal starting points for creating a library of analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for Suzuki cross-coupling of morpholino-iodopyrimidines.

Conclusion

A thorough understanding of the nomenclature, regioselective synthesis, and characterization of 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine is fundamental for their effective use in research and drug development. The differential reactivity of the C2 and C4 positions on the pyrimidine ring provides a reliable handle for controlling the regiochemical outcome of synthesis. Mastery of these concepts allows researchers to build complex molecules with precision, ensuring that the final compounds have the intended three-dimensional structure required for potent and selective biological activity. As the demand for targeted therapeutics continues to grow, these versatile iodinated intermediates will undoubtedly remain key players in the synthetic chemist's toolbox.

References

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. Available at: [Link]

- US20130079519A1 - Regioselective preparation of substituted pyrimidines. Google Patents.

-

Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]

-

Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Organic Letters (ACS Publications). Available at: [Link]

-

Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C (RSC Publishing). Available at: [Link]

-

Pyrimidine. Wikipedia. Available at: [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. Available at: [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

-

Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. US20130079519A1 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

The Strategic Synthesis and Application of 4-(4-Iodopyrimidin-2-yl)morpholine: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Morpholinopyrimidine Scaffold

In the landscape of medicinal chemistry, the morpholine and pyrimidine rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The morpholine moiety, a saturated heterocycle, is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall disposition in the body.[3][4] Its unique conformational flexibility and ability to form hydrogen bonds contribute to improved interactions with biological targets.[3] The pyrimidine ring, a fundamental component of nucleic acids, serves as a versatile scaffold for the development of targeted therapies, particularly in oncology and immunology.[5]

The combination of these two pharmacophores into a single entity, the morpholinopyrimidine core, has given rise to a multitude of potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases. This guide provides a comprehensive overview of a specific, yet highly strategic, member of this class: 4-(4-Iodopyrimidin-2-yl)morpholine. While this particular isomer may not be readily available commercially, its synthesis is of significant interest as the iodo-substituent serves as a versatile synthetic handle for the generation of diverse chemical libraries through cross-coupling reactions, a cornerstone of modern drug discovery.

Sourcing and Procurement of Key Precursors

A thorough search for commercial suppliers of 4-(4-Iodopyrimidin-2-yl)morpholine (CAS 1092843-58-3) reveals a limited to non-existent immediate availability. This is not uncommon for highly specific and functionalized chemical intermediates. Researchers and drug development professionals seeking this compound would likely need to pursue custom synthesis through a specialized contract research organization (CRO).

However, the key starting materials for a plausible synthesis are readily available from numerous chemical suppliers. The procurement of high-quality precursors is a critical first step in ensuring a successful and reproducible synthesis.

Table 1: Key Precursors and Potential Suppliers

| Precursor | CAS Number | Potential Suppliers | Notes |

| 2,4-Diiodopyrimidine | 38352-71-7 | Sigma-Aldrich, TCI, Combi-Blocks | Purity should be ≥95%. |

| Morpholine | 110-91-8 | Sigma-Aldrich, Acros Organics, Alfa Aesar | Should be freshly distilled or from a recently opened bottle to avoid contamination with water and degradation products.[6] |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich, TCI, Oakwood Chemical | A non-nucleophilic base is crucial to prevent side reactions. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Fisher Scientific, VWR, Sigma-Aldrich | Anhydrous grade is recommended to ensure a dry reaction environment. |

A Plausible Synthetic Pathway for 4-(4-Iodopyrimidin-2-yl)morpholine

The synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the iodine atoms at the C2 and C4 positions of the pyrimidine ring can be exploited to achieve regioselective substitution. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocol:

Materials:

-

2,4-Diiodopyrimidine (1.0 eq)

-

Morpholine (1.05 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-diiodopyrimidine (1.0 eq) in anhydrous DMF, add morpholine (1.05 eq) and DIPEA (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(4-Iodopyrimidin-2-yl)morpholine.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the ions formed during the reaction without participating in the reaction itself.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. A nucleophilic base could compete with morpholine in attacking the pyrimidine ring.

-

Stoichiometry: A slight excess of morpholine is used to ensure the complete consumption of the di-iodinated starting material. A larger excess of the base is used to effectively scavenge the acid byproduct.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for 4-(4-Iodopyrimidin-2-yl)morpholine.

Applications in Drug Discovery: A Gateway to Chemical Diversity

The primary utility of 4-(4-Iodopyrimidin-2-yl)morpholine in a drug discovery program lies in its role as a versatile intermediate. The iodine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents at this position, enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.[7]

The ability to systematically modify the C4 position allows medicinal chemists to fine-tune the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. For instance, the introduction of aryl or heteroaryl groups can lead to new interactions with the target protein, while the incorporation of polar groups can improve solubility.

Conceptual Workflow for Library Generation:

Caption: Generation of diverse analogs from 4-(4-Iodopyrimidin-2-yl)morpholine.

Conclusion

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). [Source not further specified]

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025).

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).

- 4-(4-iodopyridin-2-yl)morpholine (C9H11IN2O) - PubChemLite. (n.d.). PubChemLite.

- 4-[(4-Iodophenyl)carbonyl]morpholine synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- 4-(6-IODOPYRIMIDIN-4-YL)MORPHOLINE - Fluorochem. (n.d.). Fluorochem.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2025).

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). PubMed.

- 4-(4-Pyridyl)morpholine - Chem-Impex. (n.d.). Chem-Impex.

- 4-(3-Iodo-pyridin-2-yl)-morpholine AldrichCPR 470463-40-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Morpholine 99%, Technical Grade, Liquid, 461 lb Drum - Univar Solutions. (n.d.). Univar Solutions.

- Morpholine & Substituted Morpholines supplier - Hainan Sincere Industries. (n.d.). Hainan Sincere Industries.

- 4-Acryloylmorpholine - ChemicalBook. (n.d.). ChemicalBook.

- 1001754-73-9|4-(4-(Piperidin-4-yl)pyrimidin-2-yl)morpholine|BLD Pharm. (n.d.). BLD Pharm.

- 4-(2-Propyn-1-yl)morpholine - Chem-Impex. (n.d.). Chem-Impex.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. univarsolutions.com [univarsolutions.com]

- 7. e3s-conferences.org [e3s-conferences.org]

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(4-Iodopyrimidin-2-yl)morpholine

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-(4-Iodopyrimidin-2-yl)morpholine. Pyrimidine-containing heterocycles are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] This guide offers a detailed examination of the reaction mechanism, optimized protocols, and troubleshooting strategies tailored to this specific substrate. It is intended for researchers, chemists, and drug development professionals seeking to diversify this key heterocyclic building block.

Introduction and Strategic Considerations

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3] Its application to heterocyclic scaffolds, such as the pyrimidine core, has become a cornerstone of modern medicinal chemistry for synthesizing structurally diverse molecules.[2] The target substrate, 4-(4-Iodopyrimidin-2-yl)morpholine, is a particularly valuable building block. The C4-iodo position serves as a reactive handle for introducing aryl, heteroaryl, or alkyl groups, while the C2-morpholino substituent significantly influences the electronic properties and, consequently, the reactivity of the pyrimidine ring.

Understanding the electronic nature of this substrate is critical for protocol design. The morpholine group is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This can affect the oxidative addition step of the catalytic cycle. However, the carbon-iodine bond is the most reactive among the carbon-halogen bonds (I > Br > Cl) for oxidative addition, making this substrate well-suited for coupling reactions under relatively mild conditions.[4] This guide will detail a robust protocol that leverages these characteristics to achieve high-yield coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is crucial as each component plays a distinct role in modulating the efficiency of the cycle.[8]

Key Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine. The choice of ligand is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step and stabilize the resulting Pd(II) complex.[9]

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the Pd(II) center. A base is essential for this process, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[9][10]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Below is a diagram illustrating the catalytic cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimized Reaction Protocol

This section details a robust, field-proven protocol for the Suzuki-Miyaura coupling of 4-(4-Iodopyrimidin-2-yl)morpholine with a generic arylboronic acid.

Materials and Reagents:

-

4-(4-Iodopyrimidin-2-yl)morpholine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium Catalyst: Pd(PPh₃)₄ or [PdCl₂(dppf)]-CH₂Cl₂ adduct

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

Standard organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Experimental Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-(4-Iodopyrimidin-2-yl)morpholine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq.) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). The reaction concentration is typically 0.1 M with respect to the starting iodide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Parameter Optimization and Data

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.[11] Below is a summary table illustrating the effect of different components on the reaction outcome, based on literature precedents for similar nitrogen-containing heterocycles.[8][10]

| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For Challenging Substrates) | Rationale & Expected Outcome |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | [PdCl₂(dppf)] (3 mol%) | XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ is a robust, general-purpose catalyst. dppf-based catalysts offer good stability. Buchwald ligands (XPhos) are excellent for electron-rich or sterically hindered substrates and can lower catalyst loading.[12][13] |

| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate reactions. K₃PO₄ is a stronger base often used for less reactive coupling partners or hindered substrates.[10] |

| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | CPME/H₂O (2:1) | Dioxane/H₂O is a standard, effective solvent system.[11] Alcohol co-solvents can improve solubility. CPME is a greener solvent alternative that can improve reaction robustness.[8] |

| Temperature | 90 °C | 100 °C | 80 °C | Higher temperatures generally increase reaction rates but can also lead to side reactions like dehalogenation. Optimization is key. |

| Yield (%) | Typically >85% | Variable, potentially higher | Typically high for difficult couplings | Yields are highly dependent on the specific boronic acid used. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure rigorous degassing of solvents and use fresh catalyst.[8]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Use fresh, high-purity boronic acid or consider a boronate ester. |

| Dehalogenation (Iodine replaced by H) | 1. Presence of a hydride source.2. Reaction temperature too high or reaction time too long.3. Ligand choice is suboptimal. | 1. Ensure solvents are pure. Use a non-protic base if possible.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand) which can favor reductive elimination over side reactions.[4] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Base-promoted decomposition. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[8]2. Use the mildest effective base and the minimum necessary excess. |

| Catalyst Inhibition | 1. The nitrogen atom of the pyrimidine or morpholine can coordinate to the palladium center. | 1. Use of bulky ligands (e.g., XPhos, SPhos) can mitigate this by sterically shielding the metal center.[4][14] |

References

-

ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem. Available at: [Link]

-

ResearchGate. Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

SYNFORM. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

-

ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available at: [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

-

DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

-

Scilit. Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. Available at: [Link]

-

MDPI. Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Available at: [Link]

-

PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... Available at: [Link]

-

Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available at: [Link]

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives | Scilit [scilit.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pd-Catalyzed Cross-Coupling of 4-(4-Iodopyrimidin-2-yl)morpholine with Aryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The ability to selectively introduce diverse molecular fragments onto the pyrimidine ring is therefore of paramount importance in drug discovery programs. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forming carbon-carbon bonds, offering a mild and functional-group-tolerant method for the synthesis of biaryl and heteroaryl-aryl structures.[3][4]

This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of 4-(4-iodopyrimidin-2-yl)morpholine with a variety of aryl boronic acids. This specific transformation is highly valuable as it allows for the late-stage functionalization of the pyrimidine core, introducing aryl moieties at the C4-position, a common strategy in the development of novel therapeutic agents. The morpholine substituent at the C2-position is also a frequently incorporated feature in drug candidates, known to improve physicochemical properties such as solubility and metabolic stability.[5]

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is initiated by the active Pd(0) species and comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-iodine bond of 4-(4-iodopyrimidin-2-yl)morpholine. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[3]

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[2]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyrimidine and aryl groups) on the palladium center and their elimination from the coordination sphere to form the desired 4-(4-arylpyrimidin-2-yl)morpholine product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 1. A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocols

The following protocols are representative and may require optimization for specific aryl boronic acids. It is recommended to perform small-scale test reactions to determine the optimal conditions.

General Procedure for the Suzuki-Miyaura Cross-Coupling

Materials:

-

4-(4-Iodopyrimidin-2-yl)morpholine

-

Aryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Protocol:

-

Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 4-(4-iodopyrimidin-2-yl)morpholine (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the reaction vessel via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-arylpyrimidin-2-yl)morpholine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Figure 2. A step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Data Presentation: Optimization and Substrate Scope

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A systematic optimization of parameters such as the catalyst, ligand, base, and solvent is often necessary to achieve high yields. The following tables provide an illustrative overview of typical optimization parameters and the expected substrate scope for the coupling of 4-(4-iodopyrimidin-2-yl)morpholine with various aryl boronic acids. The yields are representative and based on literature precedents for similar transformations.[7][8]

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 80 | 6 | 95 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DMF | 90 | 10 | 88 |

*Yields are illustrative for the coupling with phenylboronic acid and may vary.

Table 2: Substrate Scope with Various Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Product | Expected Yield (%)* |

| 1 | Phenylboronic acid | 4-(4-Phenylpyrimidin-2-yl)morpholine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)pyrimidin-2-yl)morpholine | 90-98 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-(4-Fluorophenyl)pyrimidin-2-yl)morpholine | 80-90 |

| 4 | 3-Tolylboronic acid | 4-(4-(m-Tolyl)pyrimidin-2-yl)morpholine | 82-93 |

| 5 | 2-Thiopheneboronic acid | 4-(4-(Thiophen-2-yl)pyrimidin-2-yl)morpholine | 75-85 |

*Yields are based on optimized conditions and may vary depending on the specific aryl boronic acid used.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(4-iodopyrimidin-2-yl)morpholine with aryl boronic acids is a robust and highly efficient method for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions is key to achieving high yields and purity, and the choice of catalyst, ligand, base, and solvent should be tailored to the specific substrates being coupled.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 20, 2026, from [Link]

-

Dudás, J., & Török, B. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11349-11361. [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved February 20, 2026, from [Link]

-

MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 20, 2026, from [Link]

-

PMC. (2009, May 1). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Retrieved February 20, 2026, from [Link]

-

PMC. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved February 20, 2026, from [Link]

-

PMC. (2005, August 15). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved February 20, 2026, from [Link]

-

MDPI. (2021, July 9). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved February 20, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 20, 2026, from [Link]

-

PMC. (2015, January 15). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved February 20, 2026, from [Link]

-

MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

Research and Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved February 20, 2026, from [Link]

-

PMC. (2020, June 26). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved February 20, 2026, from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved February 20, 2026, from [Link]

Sources

Buchwald-Hartwig amination protocols using 4-(4-Iodopyrimidin-2-yl)morpholine

Application Note: Precision Buchwald-Hartwig Amination of 4-(4-Iodopyrimidin-2-yl)morpholine

Executive Summary & Strategic Value

This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-(4-Iodopyrimidin-2-yl)morpholine (referred to herein as Substrate-I ).

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for PI3K, mTOR, and DNA-PK inhibitors. While 4-chloropyrimidines are common, the 4-iodo variant offers distinct kinetic advantages:

-

Enhanced Oxidative Addition: The weak C–I bond ($ \approx 50 $ kcal/mol) allows oxidative addition to occur under milder conditions than the corresponding chloride or bromide, preserving sensitive functional groups.

-

Orthogonal Reactivity: The high reactivity of the C4-iodide allows for selective coupling in the presence of other halogens (e.g., Cl, F) elsewhere on the coupling partner.

-

SNAr Alternative: While electron-deficient pyrimidines undergo SNAr, the C2-morpholine substituent is electron-donating, deactivating the ring. This makes SNAr difficult with weak nucleophiles, rendering Buchwald-Hartwig the superior protocol.

Mechanistic Insight & Substrate Analysis

To design a self-validating protocol, one must understand the electronic environment of Substrate-I .

-

Electronic Push-Pull: The morpholine ring at C2 acts as a resonance donor (

effect), increasing electron density on the pyrimidine ring. This theoretically makes the C4 position less electrophilic than in a bare pyrimidine. -

The "Iodo" Compensation: The high polarizability and leaving group ability of the iodine atom compensate for the electronic deactivation, ensuring that oxidative addition remains the turnover-limiting step only for the most electron-rich ligands.

-

Catalyst Resting State: With bidentate ligands (e.g., Xantphos), the resting state is typically the bis-phosphine Pd(0) complex or the oxidative addition adduct. With bulky monodentate ligands (e.g., BrettPhos), the resting state is often the Pd(II)-amine complex prior to reductive elimination.

Visualizing the Catalytic Logic

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the iodo-substrate and the critical reductive elimination step.

Experimental Protocols

Protocol A: The "Universal" Screen (Robustness First)

Best for: Discovery chemistry, unhindered primary/secondary amines, and library generation.

This protocol utilizes Xantphos , a wide-bite-angle ligand that stabilizes the Pd center and promotes reductive elimination for heteroaryl halides.

Reagents:

-

Substrate-I: 1.0 equiv (e.g., 100 mg)

-

Amine: 1.2 equiv[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv) — Mild base prevents side reactions.

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with Substrate-I (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (10 mol%).

-

Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the Amine (1.2 equiv). Note: If the amine is a liquid, add it after the solvent.

-

Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

-

Activation: Heat the block to 100°C with vigorous stirring (800 rpm).

-

Monitoring: Monitor by LCMS at 2 hours. The Iodo-pyrimidine should be consumed rapidly.

-

Success Indicator: Disappearance of the M+H peak for Substrate-I (mass ~333 + H).

-

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts, concentrate, and purify via flash chromatography.

Protocol B: The "Steric Demand" Protocol (High Performance)

Best for: Bulky primary amines, anilines, or weak nucleophiles.

This protocol uses BrettPhos or RuPhos , precatalysts designed to prevent the formation of inactive Pd-dimers and facilitate the coupling of challenging amines.

Reagents:

-

Substrate-I: 1.0 equiv

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%) — Precatalysts ensure accurate Pd:L ratio.

-

Base: NaOtBu (1.5 equiv) — Stronger base required for difficult deprotonation.

-

Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step Workflow:

-

Charge Solids: Add Substrate-I , NaOtBu, and the Pd G3 precatalyst to the vial.

-

Inerting: Seal and purge (Vacuum/N₂ cycles x3).

-

Liquid Addition: Add the Amine and anhydrous Toluene.

-

Reaction: Heat to 80°C (lower temp often sufficient due to G3 activity).

-

Quench: Cool to RT, dilute with DCM, wash with water.

Data Presentation & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Challenging) | Condition C (Microwave) |

| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos |

| Pd Source | Pd(OAc)₂ | Pd G3 Precatalyst | Pd(OAc)₂ |

| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |

| Solvent | Dioxane | Toluene | THF / Water (biphasic) |

| Temp/Time | 100°C / 4-12 h | 80°C / 1-4 h | 120°C / 20 min |

| Scope | 2° Amines, Morpholines | 1° Amines, Anilines | Rapid Library Gen |

Troubleshooting Guide:

-

Issue: Dehalogenation (Hydrodehalogenation)

-

Observation: Formation of 4-H-2-morpholinopyrimidine.

-

Cause:

-hydride elimination from the amine or solvent, followed by reductive elimination. -

Fix: Switch solvent to Toluene (non-coordinating). Increase Amine equivalents. Lower temperature.

-

-

Issue: No Reaction (Stalled Oxidative Addition)

-

Observation: Starting material remains.

-

Cause: Catalyst poisoning by the pyrimidine nitrogens.

-

Fix: Switch to BrettPhos Pd G3 . The bulky ligand prevents N-coordination to Pd.

-

-

Issue: Homocoupling

-

Observation: Dimerization of the pyrimidine.

-

Cause: Disproportionation of Pd species.

-

Fix: Ensure strict anaerobic conditions (Argon purge).

-

Decision Tree for Protocol Selection

Figure 2: Decision matrix for selecting the optimal catalytic system based on amine nucleophilicity.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[2] Journal of the American Chemical Society.

-

BenchChem Application Notes. "Buchwald-Hartwig Amination of 4-Halopyridines/Pyrimidines." (Analogous protocols for 4-iodo-heterocycles).

-

Lundgren, R. J., & Stradiotto, M. (2012). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal.

Sources

Application Note: A Protocol for the Regioselective Synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in FDA-approved therapeutics.[1] The functionalization of dihalogenated pyrimidines is a cornerstone of synthetic strategy, yet controlling regioselectivity remains a significant challenge. Nucleophilic aromatic substitution (SNAr) reactions on unsubstituted 2,4-dihalopyrimidines typically yield substitution at the C4 position due to its higher electrophilicity.[1][2][3] This application note presents a detailed protocol for the synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine from 2,4-diiodopyrimidine, focusing on conditions designed to favor the kinetically less accessible C2 isomer. We will explore the mechanistic rationale for this selectivity and provide a comprehensive, step-by-step guide for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of C2 Selectivity

The pyrimidine ring is a privileged structure in drug discovery, notably present in a large percentage of small molecule kinase inhibitors.[1] A common and powerful method for elaborating the pyrimidine core is through the sequential displacement of leaving groups, such as halides, via nucleophilic aromatic substitution (SNAr).[1][4]

The inherent electronic distribution of the pyrimidine ring dictates the regiochemical outcome of these reactions. In 2,4-dihalopyrimidines, the C4 position is generally more electron-deficient and therefore more susceptible to nucleophilic attack than the C2 position.[5][6] This preference holds true for a vast majority of reported SNAr and cross-coupling reactions, making the selective synthesis of 2-substituted-4-halopyrimidines a persistent challenge.[1][2] Overcoming this natural C4-selectivity is crucial for expanding the accessible chemical space in drug discovery programs and enabling more efficient synthetic routes.[1]

This protocol details a methodology to achieve the selective C2 amination of 2,4-diiodopyrimidine with morpholine, yielding the valuable 4-(4-Iodopyrimidin-2-yl)morpholine intermediate.

Mechanistic Rationale and Strategy

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is key to the reaction's feasibility. In pyrimidines, the ring nitrogens effectively stabilize the negative charge through resonance, particularly when the attack occurs at the C2 or C4 positions.[6]

Figure 1. Conceptual workflow of the SNAr reaction.

To favor the formation of the C2-substituted product, this protocol employs a carefully selected solvent and base combination at controlled temperatures. The use of a polar aprotic solvent can influence the solvation of the transition states for C2 versus C4 attack, while the choice of base and reaction temperature helps to control the kinetics of the reaction, allowing the desired, albeit slower-forming, C2 product to accumulate.

Detailed Experimental Protocol

This protocol provides a method for the synthesis, purification, and characterization of 4-(4-Iodopyrimidin-2-yl)morpholine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2,4-Diiodopyrimidine | ≥97% | Commercial Source | Store under inert gas. |

| Morpholine | ≥99% | Commercial Source | Corrosive, handle with care. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | Finely powdered. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a dry, sealed bottle. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercial Source | For chromatography. |

| Brine (Saturated NaCl) | - | Lab Prepared | For extraction work-up. |

| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | For drying organic layers. |

| Round-bottom flask | - | Standard Glassware | Ensure it is oven-dried. |

| Magnetic Stirrer & Stir Bar | - | Standard Equipment | - |

| Condenser | - | Standard Glassware | For reflux conditions. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |

Safety and Handling

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.[7][8]

-

2,4-Diiodopyrimidine: Halogenated aromatic compounds can be irritants and harmful if ingested or inhaled. Handle in a well-ventilated fume hood.[7]

-

Morpholine: Corrosive and flammable. Causes skin and eye burns. Work exclusively in a fume hood.[9]

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.[7]

All chemical waste must be disposed of in accordance with local environmental regulations.[7]

Step-by-Step Synthesis Procedure

Figure 2. Step-by-step experimental workflow diagram.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-diiodopyrimidine (1.0 eq, e.g., 3.30 g, 10.0 mmol) and anhydrous potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 40 mL of anhydrous DMF. Stir the suspension.

-